2,6-Di-tert-butyl-4-phenylphenol

Catalog No.
S3338955
CAS No.
2668-47-5
M.F
C20H26O
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butyl-4-phenylphenol

CAS Number

2668-47-5

Product Name

2,6-Di-tert-butyl-4-phenylphenol

IUPAC Name

2,6-ditert-butyl-4-phenylphenol

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C20H26O/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3

InChI Key

JIEWQZNTUPWNMX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=CC=C2

Antioxidant Properties:

[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-, also known as 2,6-di-tert-butyl-4-phenylphenol (DTBP), is a well-studied antioxidant. Its bulky tert-butyl groups contribute to its radical scavenging activity, allowing it to neutralize harmful free radicals in cells []. This property makes DTBP a potential candidate for research in various fields, including:

  • Food Science: DTBP is used as a food additive to prevent oxidation and extend the shelf life of fats and oils.
  • Cosmetics: DTBP is used in some cosmetic products to protect against UV-induced damage and improve skin stability.
  • Pharmacology: Research suggests that DTBP might have potential applications in treating or preventing diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease [].

Polymer Stabilization:

DTBP is also used as a polymer stabilizer. Its antioxidant properties help prevent the degradation of polymers caused by free radicals, thereby improving their stability and lifespan. This makes DTBP valuable in various applications, including:

  • Plastics: DTBP is used in the production of various plastic materials, such as polyolefins and polyesters, to enhance their resistance to aging and environmental factors.
  • Rubber: DTBP is added to rubber formulations to improve their resistance to heat, ozone, and other environmental stressors.

Other Potential Applications:

Beyond its established uses, research is ongoing to explore other potential applications of DTBP, including:

  • Biofuels: DTBP might be used as an additive in biofuels to improve their stability and prevent degradation during storage and use [].
  • Lubricants: DTBP is being investigated for its potential use as an anti-wear additive in lubricants to reduce friction and wear in machinery.

2,6-Di-tert-butyl-4-phenylphenol is an organic compound characterized by its structural formula, which includes two tert-butyl groups and a phenyl group attached to a phenolic structure. This compound appears as a colorless solid and is primarily utilized as an antioxidant and UV stabilizer in various industrial applications, particularly in the stabilization of polymers and hydrocarbon-based products. Its ability to prevent gumming in aviation fuels highlights its practical significance in the chemical industry .

The synthesis of 2,6-di-tert-butyl-4-phenylphenol typically involves the Friedel–Crafts alkylation of phenol with isobutylene, catalyzed by aluminum phenoxide. The general reaction can be represented as follows:

C6H5OH+2CH2=C(CH3)2(C(CH3)3)2C6H3OHC_6H_5OH+2CH_2=C(CH_3)_2\rightarrow (C(CH_3)_3)_2C_6H_3OH

This method yields approximately 2.5 million kilograms annually, emphasizing its industrial relevance. Other reactions involving this compound include its use as a catalyst in the intermolecular oxyarylation of olefins with aryl halides, showcasing its versatility in organic synthesis .

The primary synthesis method for 2,6-di-tert-butyl-4-phenylphenol is through Friedel–Crafts alkylation. Alternative methods include:

  • Direct alkylation: Using different alkenes such as propylene or cyclohexene can yield related compounds like 2,6-diisopropylphenol.
  • Condensation reactions: These can involve formaldehyde and other phenolic derivatives under basic conditions to produce more complex structures .

These methods allow for variations in the synthesis process, potentially leading to derivatives with distinct properties.

The main applications of 2,6-di-tert-butyl-4-phenylphenol include:

  • Antioxidants: Widely used in plastics and petrochemicals to enhance stability and prolong shelf life.
  • UV Stabilizers: Protects materials from UV degradation, making it valuable in outdoor applications.
  • Catalysts: Acts as a catalyst in various organic reactions, including the oxyarylation of olefins .

Studies have shown that 2,6-di-tert-butyl-4-phenylphenol can function effectively as a photocatalyst under visible light conditions. It facilitates the reduction of aryl halides to aryl radicals through single electron transfer mechanisms. This property enhances its utility in synthetic organic chemistry by allowing for diverse chemical manipulations and modifications of pharmaceutical compounds .

Similar Compounds

  • 2,6-Di-tert-butylphenol: A simpler structure without the phenyl group; primarily used as an antioxidant.
  • Butylated hydroxytoluene: Commonly used as a food preservative; known for its strong antioxidant properties.
  • 2,4-Di-tert-butylphenol: Similar antioxidant properties but differs in the position of tert-butyl groups.
  • 2,6-Di-tert-butyl-4-methylphenol: Another antioxidant used extensively across industries.

Comparison Table

Compound NameStructure FeaturesPrimary Use
2,6-Di-tert-butyl-4-phenylphenolTwo tert-butyl groups + phenyl groupAntioxidant, UV stabilizer
2,6-Di-tert-butylphenolTwo tert-butyl groupsAntioxidant
Butylated hydroxytolueneHydroxytoluene structureFood preservative
2,4-Di-tert-butylphenolTwo tert-butyl groups at different positionsAntioxidant
2,6-Di-tert-butyl-4-methylphenolMethyl group instead of phenylAntioxidant

Uniqueness

The uniqueness of 2,6-di-tert-butyl-4-phenylphenol lies in its dual functionality as both an effective antioxidant and a catalyst in organic reactions. Its structural configuration allows it to stabilize polymers while also participating actively in chemical transformations under specific conditions .

XLogP3

6.5

UNII

93V393Y48W

Other CAS

2668-47-5

Wikipedia

2,6-di-tert-butyl-p-phenylphenol

Biological Half Life

14.45 Days

General Manufacturing Information

[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-19

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